molecular formula C16H13N3O4S B2567227 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 441291-19-6

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

Cat. No. B2567227
CAS RN: 441291-19-6
M. Wt: 343.36
InChI Key: QLTUGKNAZNECFV-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MMBN, is a heterocyclic compound that has shown promise in scientific research applications. MMBN is a benzothiazole derivative that has been synthesized using various methods, including microwave-assisted synthesis, and has been found to have potential applications in the fields of medicine and biotechnology. In

Scientific Research Applications

Antibacterial Activity

One significant application of N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide derivatives is in the field of antibacterial activity. Methoxy substituted benzothiazole derivatives have been synthesized and tested for their efficacy against various bacterial strains. For instance, certain derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a microorganism known for its resistance to antimicrobial agents (Gupta, 2018). Similarly, these derivatives exhibited significant activity against Escherichia coli, a Gram-negative bacillus known for causing infections (Gupta, 2018).

Antifungal Activity

Apart from antibacterial properties, these derivatives also demonstrate antifungal activity. Methoxy substituted benzothiazole derivatives have been tested against Aspergillus Niger, showing significant inhibitory activity (Gupta, 2018).

Photodynamic Therapy and Photosensitizers

In the context of cancer treatment, certain benzothiazole derivatives, particularly those with methoxy substitutions, have been explored for their potential in photodynamic therapy. These compounds exhibit properties like high singlet oxygen quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Solar Cell Applications

In the field of renewable energy, specifically in solar cell technology, methoxy substituted benzothiazole derivatives have been used in the design of organic sensitizers. These sensitizers exhibit an intense and wider absorption band in the red/NIR wavelength region, making them useful in dye-sensitized solar cells (Kim et al., 2010).

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-18-14-12(23-2)7-4-8-13(14)24-16(18)17-15(20)10-5-3-6-11(9-10)19(21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUGKNAZNECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

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